molecular formula C9H12N2O4S B7884707 2-Boc-amino-4-thiazole carboxylic acid

2-Boc-amino-4-thiazole carboxylic acid

Cat. No.: B7884707
M. Wt: 244.27 g/mol
InChI Key: PLACCPBQGUANTG-UHFFFAOYSA-N
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Description

2-Boc-amino-4-thiazole carboxylic acid (IUPAC name: 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid) is a thiazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a carboxylic acid substituent at the 4-position of the heterocyclic ring. Key properties include:

  • Molecular formula: C₁₀H₁₄N₂O₄S
  • Molecular weight: 258.292 g/mol

The Boc group enhances stability during synthetic processes, making this compound a critical intermediate in pharmaceutical chemistry, particularly in peptide synthesis and anticancer agent development . Its carboxylic acid moiety enables further functionalization via amide coupling or esterification.

Properties

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)6-11-4(7(12)13)5(10)16-6/h10H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLACCPBQGUANTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Overview

The most widely reported method involves sequential protection of the amino group on the thiazole ring followed by carboxylation. The amino group is first protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, typically in acetonitrile or tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). Subsequent carboxylation is achieved via direct lithiation or Grignard reagent-mediated functionalization, introducing the carboxylic acid moiety at the 4-position of the thiazole ring.

Key Reagents and Conditions

  • Boc Protection : Boc₂O (1.2 equiv), DMAP (0.1 equiv), anhydrous THF, 0°C to room temperature, 12–24 hours.

  • Carboxylation : n-BuLi (2.0 equiv) at −78°C, followed by quenching with dry ice (CO₂). Acidic workup (HCl) yields the carboxylic acid.

Yield Optimization

Yields for this route range from 60% to 75%, with purity >95% after recrystallization from ethyl acetate/hexane. Side reactions, such as overprotection or ring-opening, are mitigated by strict temperature control during lithiation.

Cyclization of Ortho-Aminothiophenol Derivatives

Core Thiazole Ring Formation

An alternative approach constructs the thiazole ring through cyclization of ortho-aminothiophenol precursors. Methyl 3-hydroxy-4-nitrobenzoate is alkylated via Williamson ether or Mitsunobu reactions, followed by nitro reduction and cyclization with thiocyanate reagents.

Reaction Sequence

  • Alkylation :

    • Substrate: Methyl 3-hydroxy-4-nitrobenzoate.

    • Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide) or alcohols under Mitsunobu conditions (DIAD, PPh₃).

    • Yield: 70–90% for methoxy and benzyloxy derivatives.

  • Nitro Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in ethyl acetate/methanol.

    • Yield: 85–95% for amino intermediates.

  • Cyclization :

    • Thiocyanation using KSCN and bromine in acetic acid, followed by ring closure.

    • Yield: 35–95%, depending on substituents.

Boc Protection Post-Cyclization

After thiazole ring formation, the amino group is protected with Boc₂O in THF/DMAP, yielding the final product. This method is advantageous for introducing diverse substituents on the thiazole ring prior to Boc protection.

Hydrolysis of Ethyl Ester Precursors

Ester to Carboxylic Acid Conversion

A streamlined route involves hydrolysis of the ethyl ester derivative of 2-Boc-amino-4-thiazole carboxylate. The ester is saponified using aqueous NaOH (2.0 M) at 60°C for 6 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Synthetic Steps

  • Ester Preparation :

    • Substrate: tert-Butyl (4-(ethoxycarbonyl)thiazol-2-yl)carbamate.

    • Reagents: Ethanol, H₂SO₄ (Fischer esterification).

  • Hydrolysis :

    • NaOH (2.0 equiv), H₂O/THF (1:1), 60°C, 6 hours.

    • Acidification: HCl (1.0 M) to pH 2–3.

Yield and Purity

This method achieves 80–85% yield with >98% purity after recrystallization. It is preferred for large-scale production due to minimal intermediate purification steps.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Boc Protection/CarboxylationHigh regioselectivitySensitive to moisture and temperature60–75%
Cyclization ApproachFlexibility in ring substitutionMulti-step, moderate overall yield35–95%
Ester HydrolysisScalability, minimal purificationRequires ester precursor synthesis80–85%

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance the Boc protection step, reducing reaction times from 24 hours to 2 hours and improving yield to 85%.

Green Chemistry Metrics

  • Atom Economy : 78% for the cyclization route vs. 65% for Boc protection.

  • Solvent Recovery : THF and ethyl acetate are recycled in >90% efficiency in industrial setups .

Chemical Reactions Analysis

Types of Reactions: 2-Boc-amino-4-thiazole carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
2-Boc-amino-4-thiazole carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It plays a significant role in developing drugs that target specific biological pathways, enhancing their efficacy and specificity. For instance, it has been utilized in synthesizing compounds that inhibit specific enzymes related to diseases such as cancer and neurodegenerative disorders .

Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes. These derivatives have been evaluated for their potential in treating conditions like atherosclerosis and epilepsy, showcasing the compound's versatility in drug design .

Biochemical Research

Investigating Protein Interactions
The compound is instrumental in biochemical studies focused on enzyme inhibition and protein interactions. It aids researchers in understanding metabolic pathways and identifying potential therapeutic targets. For example, studies have shown that thiazole derivatives can modulate protein activity, providing insights into their roles in various biological processes .

Table: Summary of Biochemical Applications

Application AreaDescriptionExample Findings
Enzyme InhibitionInhibits specific enzymes involved in disease statesEffective against certain cancer-related enzymes
Protein InteractionAssists in studying protein-ligand interactionsIdentified potential therapeutic targets

Agrochemical Formulations

Development of Safer Agrochemicals
In agrochemical research, this compound contributes to formulating more effective pesticides and herbicides. Its application helps create compounds that are not only effective but also environmentally safer .

Case Study: Pesticide Efficacy
Research has indicated that thiazole-based agrochemicals demonstrate improved efficacy against common pests while minimizing environmental impact. This is particularly relevant in sustainable agricultural practices where reducing chemical usage is critical .

Material Science

Synthesis of Novel Materials
The compound is also applied in material science for synthesizing novel materials with unique properties, such as polymers and coatings. These materials can enhance durability and performance across various applications .

Table: Material Science Applications

Material TypeProperties EnhancedApplication Areas
PolymersIncreased strength and flexibilityCoatings, construction materials
CoatingsImproved resistance to environmental factorsAutomotive, aerospace industries

Analytical Chemistry

Standardization in Analytical Methods
In analytical chemistry, this compound is utilized as a standard for quantifying related compounds in complex mixtures. This application enhances the reliability of research findings by providing accurate reference points for analysis .

Mechanism of Action

The mechanism of action of compounds derived from 2-Boc-amino-4-thiazole carboxylic acid varies depending on the specific derivative. Generally, these compounds interact with biological targets such as enzymes and receptors, modulating their activity. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, while others may interact with cellular receptors to exert anticancer properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole-Based Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Activities References
2-Boc-amino-4-thiazole carboxylic acid C₁₀H₁₄N₂O₄S 258.29 Boc-protected amine, carboxylic acid Intermediate for anticancer agents
2-N-Boc-amino-4-benzothiazole-6-carboxylic acid C₁₃H₁₄N₂O₄S 294.33 Benzothiazole core, Boc-amine, carboxylic acid Potential kinase inhibitors; enhanced aromaticity for binding
tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate C₉H₁₄N₂O₃S 228.27 Boc-amine, hydroxymethyl group Precursor for prodrugs; improved solubility
2-(2-Formamidothiazol-4-yl)acetic acid C₆H₇N₃O₃S 201.20 Formamide group, carboxylic acid Bioactive scaffold for antimicrobial agents
4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid C₁₅H₁₀N₂O₂S 282.32 Phenyl, pyridyl, carboxylic acid Anticancer activity via kinase inhibition
2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid C₁₂H₁₂N₂O₃S 264.30 Ethoxyphenylamino group Antibacterial or anti-inflammatory applications

Structural and Functional Differences

Core Heterocycle: The parent compound (this compound) has a simple thiazole ring, whereas 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid () incorporates a benzothiazole system. The latter’s extended aromaticity may enhance binding to hydrophobic enzyme pockets, making it suitable for kinase-targeted therapies .

Pyridyl and phenyl groups in 4-phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid () introduce π-π stacking interactions, critical for binding to ATP sites in kinases .

Functional Group Reactivity: The carboxylic acid group in this compound facilitates conjugation with amines (e.g., in peptide synthesis), while the formamide group in 2-(2-Formamidothiazol-4-yl)acetic acid () may participate in hydrogen bonding, enhancing antimicrobial activity .

Biological Activity

2-Boc-amino-4-thiazole carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its ability to inhibit various enzymes and interact with cellular targets:

  • Cancer Cell Inhibition : This compound exhibits potent inhibitory activity against a variety of human cancer cell lines, including breast, lung, colon, and prostate cancers. Its mechanism involves binding to specific targets in cancerous cells, disrupting their growth and proliferation pathways.
  • Enzyme Inhibition : The compound has been identified as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance. By mimicking the pharmacophore features of carbapenem antibiotics, it restores the efficacy of these drugs against MBL-producing bacterial strains .

Biological Activities

The compound's biological activities can be categorized as follows:

  • Anticancer Activity : Studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring enhance cytotoxicity .
  • Antimicrobial Properties : The compound demonstrates broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase enzymes, critical for bacterial DNA replication .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique properties:

Compound Activity Mechanism
This compoundAnticancer, AntimicrobialEnzyme inhibition
5-Aminothiazole-4-carboxylic acidAntiviral, AnticancerTargeting cancer cell pathways
2-AminothiazoleLimited anticancer activityLess effective enzyme inhibition

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Efficacy : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating a strong therapeutic potential .
  • Antimicrobial Activity : Research indicated that this compound restored meropenem activity against MBL-producing bacteria. This finding is particularly significant given the rise of antibiotic-resistant infections in clinical settings .

Q & A

Q. How can this compound be utilized in developing protease inhibitors or antibiotics?

  • Methodology : The thiazole-carboxylic acid scaffold mimics transition-state analogs in protease active sites (e.g., HIV-1 protease). Incorporate into macrocyclic structures via lactamization or click chemistry. Test inhibition via fluorescence-based assays (e.g., FRET substrates). For antibiotics, modify the thiazole to target bacterial enzymes (e.g., Mur ligases) and assess MIC values against resistant strains .

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